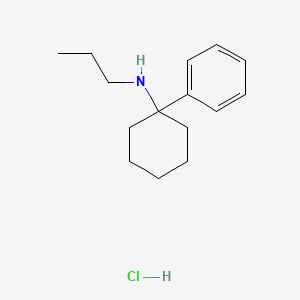

PCPr (hydrochloride)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNSXPOHRQRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PCPr (hydrochloride)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylcyclohexyl)propanamine hydrochloride (PCPr), a synthetic arylcyclohexylamine, represents a significant area of interest within neuropharmacology and toxicology. As a structural analog of the well-characterized dissociative anesthetic phencyclidine (PCP), PCPr is presumed to share a core mechanism of action centered on the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, nuanced differences in its chemical structure, particularly the substitution of PCP's piperidine ring with a propylamino group, are anticipated to modulate its pharmacological profile. This guide provides a comprehensive technical overview of the putative mechanism of action of PCPr, drawing upon established principles of arylcyclohexylamine pharmacology, structure-activity relationship (SAR) studies of related analogs, and a synthesis of relevant experimental methodologies. While direct empirical data on PCPr remains limited, this document aims to provide a robust theoretical framework to guide future research and drug development efforts.

Introduction to PCPr (hydrochloride)

PCPr is a member of the arylcyclohexylamine class of chemical compounds, a group known for its diverse pharmacological activities, including anesthetic, hallucinogenic, and stimulant effects.[1] Structurally, it is an analog of phencyclidine (PCP), where the piperidine moiety is replaced by an N-propyl group.[2] PCPr has been identified as a designer drug in Europe, highlighting the need for a thorough understanding of its pharmacological and toxicological properties.[2] The physiological and pharmacological characteristics of this compound have been described as poorly studied, necessitating a reliance on comparative pharmacology and SAR data from related analogs to elucidate its mechanism of action.

Table 1: Chemical and Physical Properties of PCPr (hydrochloride)

| Property | Value |

| Chemical Name | N-(1-phenylcyclohexyl)propanamine hydrochloride |

| Synonyms | 1-Phenyl-N-propylcyclohexanamine monohydrochloride |

| Molecular Formula | C₁₅H₂₃N · HCl |

| Molecular Weight | 253.8 g/mol |

| CAS Number | 18949-81-0 |

Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The principal mechanism of action for arylcyclohexylamines, including PCP and its analogs, is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4] These compounds bind to a specific site within the NMDA receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions and attenuating glutamatergic neurotransmission.[3]

The NMDA Receptor Complex and the PCP Binding Site

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[5] The channel pore is where non-competitive antagonists like PCP and, presumably, PCPr exert their effects. This binding is voltage-dependent, meaning the channel must be open for the antagonist to bind.

Structure-Activity Relationship (SAR) at the NMDA Receptor

SAR studies of PCP analogs provide valuable insights into the likely affinity of PCPr for the NMDA receptor. The N-alkyl substituent plays a critical role in modulating potency.

-

Lengthening the N-alkyl chain: Increasing the chain length from a methyl to an ethyl group (as in PCE) generally increases potency at the NMDA receptor compared to PCP.[2]

-

Further chain extension: Extending the chain to an n-propyl (as in PCPr) or n-butyl group tends to lead to a decrease in potency relative to the ethyl analog, though the n-propyl derivative is reported to have a potency similar to that of PCP.[2]

Based on these established SAR principles, it is reasonable to infer that PCPr possesses significant affinity for the PCP binding site of the NMDA receptor, likely in the nanomolar range, comparable to or slightly less potent than PCP.

Modulation of the Dopaminergic System

Beyond their primary action at NMDA receptors, many arylcyclohexylamines, including PCP, exhibit significant effects on the dopamine (DA) system. These interactions are thought to contribute to the stimulant and psychotomimetic properties of these compounds.

Dopamine Transporter (DAT) Inhibition

PCP has been shown to inhibit the reuptake of dopamine, leading to increased extracellular dopamine levels.[6] This effect is not mediated by direct competitive binding to the primary dopamine binding site on DAT but rather through allosteric modulation or interaction with a secondary site, sometimes referred to as the "PCP site 2".[6]

The N-substituent of arylcyclohexylamines also influences their affinity for the dopamine transporter. While specific data for PCPr is unavailable, studies on N-substituted benztropine analogs, which also target the DAT, have shown that the nature of the N-substituent significantly impacts DAT affinity.[7] It is plausible that PCPr interacts with the dopamine transporter, contributing to its stimulant effects.

Interaction with Dopamine D2 Receptors

Research has indicated that PCP acts as a partial agonist at the high-affinity state of the dopamine D2 receptor (D2High).[6] This interaction may be linked to the psychotic symptoms associated with PCP intoxication. Given the structural similarity, it is conceivable that PCPr also possesses some affinity for D2 receptors, which could contribute to its overall pharmacological profile.

Potential Interaction with Other Receptors

Arylcyclohexylamines are known to be pharmacologically promiscuous, interacting with a variety of other receptor systems, which can further shape their effects.

Sigma (σ) Receptors

PCP and many of its analogs bind to sigma receptors, with varying affinities for the σ1 and σ2 subtypes.[6] The functional consequences of this binding are complex and may contribute to the psychotomimetic effects of these drugs. The N-substituent can influence sigma receptor affinity, and it is likely that PCPr interacts with these receptors to some degree.[7]

Serotonin Transporter (SERT)

While generally having lower affinity for the serotonin transporter compared to the dopamine transporter, some arylcyclohexylamines do exhibit weak to moderate inhibition of serotonin reuptake.[6] This could potentially contribute to the mood-altering effects of PCPr.

Predicted Behavioral Pharmacology

Based on its presumed mechanism of action as an NMDA receptor antagonist with likely effects on the dopaminergic system, the behavioral pharmacology of PCPr in preclinical models is expected to mirror that of PCP.

-

Locomotor Activity: Acute administration is likely to induce hyperlocomotion, a characteristic effect of NMDA receptor antagonists.

-

Stereotypy: At higher doses, stereotyped behaviors are anticipated.

-

Cognitive Impairment: Deficits in learning and memory tasks are expected due to the blockade of NMDA receptor-dependent synaptic plasticity.

-

Prepulse Inhibition (PPI) Deficits: Disruption of sensorimotor gating, a model relevant to schizophrenia, is a probable outcome.

Experimental Protocols for Characterization

To empirically validate the presumed mechanism of action of PCPr, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of PCPr at various receptors and transporters.

Protocol: NMDA Receptor Binding Assay

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

-

Incubation: In assay tubes, combine the prepared membranes, a specific radioligand for the PCP site (e.g., [³H]MK-801), and varying concentrations of unlabeled PCPr. Include control tubes with excess unlabeled ligand (e.g., PCP) to determine non-specific binding.

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of PCPr to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Similar protocols would be employed for DAT, SERT, and sigma receptors, using appropriate radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and -pentazocine for sigma-1 receptors).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of PCPr's effects on neurochemistry.

Protocol: In Vivo Microdialysis for Dopamine in the Prefrontal Cortex

-

Probe Implantation: Surgically implant a microdialysis probe into the medial prefrontal cortex of an anesthetized rat. Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal dopamine levels.

-

Drug Administration: Administer PCPr (e.g., intraperitoneally) and continue collecting dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of PCPr on dopamine release and reuptake.

Conclusion

The mechanism of action of PCPr (hydrochloride) is predicted to be multifaceted, with its primary effect being the non-competitive antagonism of the NMDA receptor. This action is likely supplemented by interactions with the dopamine transporter and D2 receptors, contributing to its stimulant and psychotomimetic properties. While direct empirical data for PCPr is sparse, a robust understanding of its likely pharmacological profile can be extrapolated from the extensive structure-activity relationship data available for the arylcyclohexylamine class. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of PCPr's mechanism of action, which is essential for both clinical and forensic applications. Future research should focus on obtaining quantitative binding affinity data and conducting in vivo studies to fully elucidate the neurochemical and behavioral effects of this compound.

References

-

Arylcyclohexylamine. (2023). In Wikipedia. Retrieved from [Link]

- Herndon, J. L., et al. (1994). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Journal of Medicinal Chemistry, 37(1), 127-135.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.

- Shannon, H. E. (1983). Structure-activity relationships of PCP and related compounds. NIDA Research Monograph, 43, 36-45.

- Vignon, J., et al. (1988). Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo. Journal of Pharmacology and Experimental Therapeutics, 245(3), 1094-1098.

- Wallach, J., & Brandt, S. D. (2018). Phencyclidine and the arylcyclohexylamines: a perspective on the past, present, and future. Drug Testing and Analysis, 10(9), 1335-1352.

- Anis, N. A., et al. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British Journal of Pharmacology, 79(2), 565-575.

- Lodge, D., & Johnson, K. M. (1990). Noncompetitive excitatory amino acid receptor antagonists. Trends in Pharmacological Sciences, 11(2), 81-86.

- Seeman, P., et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics.

- French, E. D., & Vantini, G. (1984). Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: a behavioral and neurochemical analysis. Psychopharmacology, 82(1-2), 83-88.

- Hondo, H., et al. (1994). Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study. Brain Research, 633(1-2), 337-342.

- Li, L., et al. (2011). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 337(3), 763-773.

-

Phencyclidine. (2023). In Wikipedia. Retrieved from [Link]

-

Structure Activity of PCP analogs. (n.d.). Erowid. Retrieved from [Link]

Sources

- 1. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Activity of PCP analogs [erowid.org]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

PCPr (hydrochloride) synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of PCPr (hydrochloride)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

1-Phenyl-N-propyl-cyclohexanamine, commonly known as PCPr, is a synthetic compound belonging to the arylcyclohexylamine class of chemicals.[1] As the N-propyl analog of phencyclidine (PCP), it shares a core structure that is of significant interest in neuropharmacological research and forensic science.[2] PCPr and its congeners are known for their activity as dissociative anesthetics, primarily through their antagonist action at the NMDA receptor.[1][3] While its physiological and pharmacological properties are not as extensively studied as those of PCP, its presence as a designer drug necessitates robust and reliable methods for its synthesis and characterization.[1][2]

This technical guide provides a comprehensive overview of the chemical synthesis of PCPr hydrochloride from common precursors and details a multi-technique approach for its unambiguous analytical characterization. The methodologies described herein are grounded in established chemical principles and are designed to ensure scientific integrity, providing researchers with the foundational knowledge required for the preparation and validation of this analytical reference standard.

Part 1: Chemical Synthesis of PCPr Hydrochloride

The synthesis of arylcyclohexylamines like PCPr can be approached through several established routes.[4] A common and effective strategy involves the reductive amination of a ketone precursor. This method is favored for its operational simplicity and relatively high yields. The overall synthetic pathway is a two-step process: the formation of the PCPr free base, followed by its conversion to the more stable and handleable hydrochloride salt.

Synthetic Pathway Overview

The chosen pathway begins with 1-phenylcyclohexanone and n-propylamine, which undergo reductive amination to form the secondary amine, PCPr. The resulting free base is then protonated with hydrochloric acid to yield the final hydrochloride salt.

Sources

toxicological profile of PCPr (hydrochloride) in vivo

An In-Depth Technical Guide to the In Vivo Toxicological Profile of PCPr (hydrochloride)

Authored by a Senior Application Scientist

Foreword: The landscape of novel psychoactive substances (NPS) presents a formidable challenge to the scientific and medical communities. Among these, synthetic arylcyclohexylamines, derivatives of phencyclidine (PCP), represent a class of compounds with significant potential for abuse and toxicity. PCPr (1-phenyl-N-propyl-cyclohexanamine), the n-propyl analog of eticyclidine, is one such compound.[1] While it has been identified as a designer drug, its physiological and pharmacological characteristics remain largely uncharacterized in peer-reviewed literature.[2] This guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals. It aims to construct a projected in vivo toxicological profile for PCPr (hydrochloride) by leveraging data from its parent compound, PCP, and establishing a rigorous, scientifically-grounded framework for its empirical investigation. The protocols and pathways described herein are designed as self-validating systems, emphasizing the causal logic behind each experimental choice to ensure the generation of robust and reliable data.

Physicochemical Identity and Rationale for Purity Assessment

A prerequisite for any toxicological evaluation is the unambiguous identification and characterization of the test article. PCPr hydrochloride is an analytical reference standard, and its fundamental properties are summarized below.[2][3]

Table 1: Physicochemical Properties of PCPr (hydrochloride)

| Property | Value | Source |

| Formal Name | 1-phenyl-N-propyl-cyclohexanamine, monohydrochloride | [2] |

| CAS Number | 1934-55-0 | [2] |

| Molecular Formula | C₁₅H₂₃N • HCl | [2] |

| Formula Weight | 253.8 g/mol | [2] |

| Appearance | Crystalline Solid | [2] |

| Purity | ≥98% (as commercially available standard) | [2] |

Expert Insight: The importance of starting with a well-characterized substance of high purity (typically ≥98-99% for in vivo studies) cannot be overstated.[4] The toxicological profile of a drug substance inherently includes the effects of its impurities. A change in the synthetic route during scale-up can alter the impurity profile, potentially invalidating earlier safety data and delaying clinical progression.[4] Therefore, the initial characterization must not only confirm the identity of PCPr but also identify and quantify any process-related impurities, which may need to be synthesized and tested separately for toxicity.[4][5]

Postulated Mechanism of Action: Extrapolation from Phencyclidine (PCP)

Given that PCPr is a direct structural analog of phencyclidine and possesses similar potency, its primary mechanism of action is predicted to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][6]

Causality of NMDA Receptor Antagonism: The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. By blocking this receptor, PCP and, presumably, PCPr disrupt normal glutamatergic neurotransmission. This disruption is the neurochemical basis for the dissociative anesthesia, psychosis-like symptoms (hallucinations, paranoia, disorganized thought), and cognitive deficits observed with PCP intoxication.[6][7] Acute administration of PCP in rodents leads to a significant increase in the glutamine/glutamate ratio in the prefrontal cortex, a finding that mirrors observations in schizophrenic patients and underscores the utility of this pharmacological model.[7]

Caption: Postulated mechanism of PCPr as a non-competitive NMDA receptor antagonist.

Projected Pharmacokinetics (ADME) and Metabolic Fate

The duration and intensity of a compound's toxic effects are dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8] While specific pharmacokinetic parameters for PCPr are not published, its metabolic fate can be predicted based on studies of PCP and related analogs.

Metabolism: PCP undergoes extensive metabolism, primarily through oxidation (hydroxylation) of the cyclohexyl and piperidine rings, mediated by cytochrome P-450 enzymes.[9] These hydroxylated metabolites can then be conjugated with glucuronic acid for excretion.[9] A recent study on 2-oxo-PCPr, a closely related analog, confirmed that N-dealkylation (removal of the propyl group) and hydroxylation are the primary metabolic pathways in rats.[10][11] It is therefore highly probable that PCPr is metabolized via a combination of these routes.

Caption: Projected metabolic pathways of PCPr based on analog data.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a foundational study to determine key PK parameters.

Objective: To determine the plasma concentration-time profile, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) of PCPr following intravenous (IV) and oral (PO) administration in rats.

Materials:

-

PCPr (hydrochloride), analytical grade

-

Vehicle (e.g., 0.9% saline or 5% DMSO/5% Solutol/90% saline)

-

Male Sprague-Dawley rats (n=18, 250-300g)

-

Dosing syringes, gavage needles

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge, LC-MS/MS system

Methodology:

-

Acclimatization: Acclimate animals for at least 7 days prior to the study.

-

Group Assignment: Randomly assign animals to two groups: IV administration (n=9) and PO administration (n=9).

-

Dosing:

-

IV Group: Administer a single bolus dose of 1 mg/kg PCPr via the tail vein.

-

PO Group: Administer a single dose of 5 mg/kg PCPr via oral gavage.

-

-

Blood Sampling (Serial Collection):

-

Collect sparse samples (approx. 100 µL) from 3 animals per time point from the tail or saphenous vein.

-

IV Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO Time Points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis:

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine PK parameters. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Proposed In Vivo Toxicological Assessment Strategy

A tiered approach is essential for characterizing the toxicological profile of a novel compound.[14] This involves progressing from acute, high-dose studies to more prolonged, lower-dose evaluations to identify target organs and establish a no-observed-adverse-effect level (NOAEL).[15]

Sources

- 1. PCPr - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. PCPr (hydrochloride) | C15H24ClN | CID 121230858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical changes in the rat prefrontal cortex following acute phencyclidine treatment: an in vivo localized 1H MRS study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. m.youtube.com [m.youtube.com]

Section 1: The Rationale for Characterizing Procyclidine's Binding Profile

An In-depth Technical Guide to Receptor Binding Affinity Studies of Procyclidine Hydrochloride

A Note on Nomenclature: The term "PCPr" can be ambiguous. While it is used in some contexts to refer to N-(1-phenylcyclohexyl)propanamine, a phencyclidine (PCP) analog with poorly characterized pharmacology, it is more commonly and clinically relevant as an abbreviation for Procyclidine hydrochloride .[1] Procyclidine is a well-established anticholinergic drug used in the treatment of Parkinson's disease.[1][2] This guide will focus on Procyclidine hydrochloride, providing a framework for its receptor binding analysis that is pertinent to drug development and pharmacological research.

Procyclidine hydrochloride exerts its therapeutic effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3][4] It blocks the excitatory actions of the neurotransmitter acetylcholine, helping to rebalance the cholinergic and dopaminergic activity in the basal ganglia, which is disturbed in Parkinson's disease.[5][1]

While its primary targets are known, a comprehensive receptor binding affinity study is a cornerstone of modern pharmacological assessment. Such studies provide critical quantitative data on:

-

Target Potency: Quantifying the binding strength (affinity) of procyclidine for each of the five muscarinic receptor subtypes (M1-M5).

-

Selectivity: Determining if procyclidine binds with significantly higher affinity to certain mAChR subtypes over others, which can influence its therapeutic window and side-effect profile.

-

Off-Target Liabilities: Screening for binding to other receptors (e.g., dopaminergic, serotonergic, adrenergic) to identify potential mechanisms for side effects or to uncover novel polypharmacology.

-

Guiding Drug Development: Providing a quantitative benchmark for structure-activity relationship (SAR) studies aimed at developing next-generation compounds with improved selectivity and potency.

This guide will provide the technical framework for conducting these essential studies, focusing on the gold-standard methodology: the competitive radioligand binding assay.[6][7][8]

Section 2: Architecting a High-Fidelity Competitive Binding Assay

The fundamental principle of a competitive binding assay is to measure how effectively a test compound (procyclidine) competes with a high-affinity radiolabeled ligand ("radioligand") for binding to a specific receptor. The output is the IC50, the concentration of procyclidine that displaces 50% of the bound radioligand. This value is then used to calculate the inhibition constant (Ki), a true measure of binding affinity.[8][9]

Core Components: The Pillars of a Valid Assay

The integrity of the final data is wholly dependent on the careful selection and validation of each assay component.

-

Receptor Preparation: The source of the receptors must be consistent and well-characterized. The industry standard is to use membranes prepared from stably transfected cell lines (e.g., CHO or HEK293 cells) that recombinantly express a single human receptor subtype (e.g., human M1, M2, etc.). This approach provides a clean, homogenous population of the target receptor, eliminating the confounding presence of other subtypes found in native tissue homogenates.[6][7]

-

Radioligand Selection: The choice of radioligand is critical. It must bind to the target with high affinity and selectivity. For muscarinic receptors, a classic and effective choice is [³H]-N-methylscopolamine ([³H]-NMS), a potent muscarinic antagonist.[10] A high specific activity (measured in Ci/mmol) is essential to achieve a robust signal-to-noise ratio.[11]

-

Assay Buffer: The buffer creates the physiological environment for the binding interaction. It is typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl) maintained at a physiological pH of 7.4. It is crucial to ensure the buffer composition does not interfere with the binding event.

Experimental Workflow: From Preparation to Calculation

The following diagram illustrates the logical flow of a competitive binding experiment.

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Experimental Protocol

-

Preparation:

-

Prepare cell membranes from a cell line expressing the human muscarinic receptor of interest (e.g., M1). Quantify the total protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

Perform serial dilutions of procyclidine hydrochloride in assay buffer to create a range of concentrations (e.g., 10 points from 0.1 nM to 10 µM).

-

Dilute the radioligand (e.g., [³H]-NMS) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd) for the receptor. This provides an optimal balance between signal and sensitivity.

-

-

Assay Plate Setup (in a 96-well format):

-

Total Binding Wells: Add receptor membranes, [³H]-NMS, and assay buffer. These wells represent the maximum specific binding.

-

Non-Specific Binding (NSB) Wells: Add receptor membranes, [³H]-NMS, and a saturating concentration of a potent, unlabeled muscarinic antagonist (e.g., 10 µM atropine). This measures the amount of radioligand that binds to non-receptor components (like the filter).

-

Competition Wells: Add receptor membranes, [³H]-NMS, and each concentration of the procyclidine serial dilution.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 60 minutes) to ensure the binding reaction has reached equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.[8][10]

-

Wash the filters multiple times with ice-cold wash buffer to remove any residual free radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a microplate scintillation counter. The data is recorded in Counts Per Minute (CPM).

-

Data Analysis: The Path from Raw Counts to Affinity (Ki)

Rigorous data analysis is what transforms raw counts into a reliable affinity constant.

-

Calculate Specific Binding: For each well, subtract the average CPM from the NSB wells from the CPM of that well. The specific binding in the absence of procyclidine is considered 100%.

-

Generate Inhibition Curve: For each procyclidine concentration, express its specific binding as a percentage of the 100% control. Plot this percentage against the log of the procyclidine concentration.

-

Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve. This analysis will yield the IC50 value.[10]

-

Calculate Ki using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of radioligand used. To derive the Ki, an intrinsic measure of affinity, the Cheng-Prusoff equation must be applied.[9][12]

Ki = IC50 / (1 + ([L]/Kd))

-

[L] = The concentration of radioligand used in the assay.

-

Kd = The dissociation constant of the radioligand for the receptor (determined in separate saturation binding experiments).

-

This conversion is a critical step for ensuring that affinity values can be compared across different experiments and laboratories.[9][13]

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. Below is the reported binding affinity profile of procyclidine for the five human muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of Procyclidine at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | 4.47 |

| M2 | 42.66 |

| M3 | 7.24 |

| M4 | 6.03 |

| M5 | 4.79 |

| (Data sourced from Chemodex, citing antagonist Ki values for M1-5 receptors respectively)[14] |

This data reveals that procyclidine binds with high affinity (low nanomolar Ki) to the M1, M4, and M5 receptor subtypes. It displays a moderate affinity for the M3 subtype and a significantly lower affinity (approximately 10-fold weaker) for the M2 subtype. This profile suggests that procyclidine is a non-selective muscarinic antagonist with a notable preference for M1/M4/M5 receptors over M2.

Caption: Competitive interaction at the muscarinic receptor site.

Section 4: Functional Context: Linking Binding to Signaling

Binding affinity is the first step; understanding the functional consequence is the ultimate goal. Muscarinic receptors are G-protein coupled receptors (GPCRs) that link to distinct intracellular signaling pathways.[15][16][17] Procyclidine, as an antagonist, blocks these pathways.

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers IP3 and DAG. This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[18][19][20]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[16][17]

Caption: Procyclidine's antagonistic action on Gq and Gi signaling.

The binding affinity (Ki) values from Table 1 directly inform the concentrations at which procyclidine will effectively block these pathways, providing a quantitative link between molecular interaction and cellular function.

References

-

Title: Procyclidine hydrochloride | C19H30ClNO | CID 207841 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

-

Title: Procyclidine: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]

-

Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Cell Physiology URL: [Link]

-

Title: Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle Source: Taylor & Francis eBooks URL: [Link]

-

Title: Radioligand binding methods: practical guide and tips Source: American Physiological Society URL: [Link]

-

Title: Procyclidine Hydrochloride 5 mg tablets - Summary of Product Characteristics (SmPC) Source: electronic medicines compendium (emc) URL: [Link]

-

Title: Cellular signaling mechanisms for muscarinic acetylcholine receptors Source: PubMed URL: [Link]

-

Title: Procyclidine Hydrochloride: Structure , Synthesis , SAR , Mechanism , Uses Source: Pharma Education URL: [Link]

-

Title: A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away Source: PNAS URL: [Link]

-

Title: Procyclidine | C19H29NO | CID 4919 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: G protein-coupled receptor Source: Wikipedia URL: [Link]

-

Title: (+-)-Procyclidine hydrochloride | C19H30ClNO | CID 657394 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions Source: American Journal of Physiology-Renal Physiology URL: [Link]

-

Title: GPCR Signaling Pathway Source: GeeksforGeeks URL: [Link]

-

Title: Procyclidine Hydrochloride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

-

Title: Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions Source: PubMed URL: [Link]

-

Title: Gq-Coupled Receptors in Autoimmunity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

-

Title: 8.4: G-protein Coupled Receptors (GPCRs) Source: Biology LibreTexts URL: [Link]

-

Title: G Protein-Coupled Receptors: A Century of Research and Discovery Source: Circulation Research URL: [Link]

-

Title: PCPr Source: Wikipedia URL: [Link]

-

Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]

-

Title: Receptor Binding Assays - Multiwell Plates Source: Merck URL: [Link]

-

Title: Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip Source: YouTube URL: [Link]

-

Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

-

Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Signal Transduction 1: G Protein Coupled Receptors Source: UW Pressbooks URL: [Link]

-

Title: procyclidine Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: G protein-coupled receptor signaling: transducers and effectors Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: SID 178103854 - procyclidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: About: PCPr Source: DBpedia URL: [Link]

Sources

- 1. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicines.org.uk [medicines.org.uk]

- 3. mims.com [mims.com]

- 4. remixeducation.in [remixeducation.in]

- 5. Procyclidine hydrochloride | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. scite.ai [scite.ai]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. revvity.com [revvity.com]

- 12. calculator.academy [calculator.academy]

- 13. m.youtube.com [m.youtube.com]

- 14. Procyclidine hydrochloride - CAS-Number 1508-76-5 - Order from Chemodex [chemodex.com]

- 15. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 18. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 19. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Solubility and Stability of PCPr (hydrochloride) in Common Laboratory Solvents

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of PCPr (hydrochloride) (1-phenyl-N-propyl-cyclohexanamine, monohydrochloride; CAS No. 1934-55-0). PCPr is an arylcyclohexylamine compound, and understanding its behavior in various solvents is critical for its application in research and forensic settings.[1][2][3] This document details quantitative solubility data, explores the physicochemical principles governing its stability, and offers field-proven protocols for solution preparation, storage, and experimental assessment.

Introduction to PCPr (hydrochloride)

PCPr (hydrochloride) is a derivative of phencyclidine (PCP) and belongs to the arylcyclohexylamine class of compounds.[1][4] Structurally, it is composed of a cyclohexylamine unit with a phenyl group attached to the same carbon as the nitrogen atom, and an N-propyl substituent.[1][4] It is typically supplied as a crystalline solid hydrochloride salt, which enhances its handling and solubility characteristics compared to the free base.[2]

-

Chemical Name: 1-phenyl-N-propyl-cyclohexanamine, monohydrochloride[2]

-

Molecular Formula: C₁₅H₂₃N • HCl[2]

-

Formula Weight: 253.8 g/mol [2]

-

CAS Number: 1934-55-0[2]

-

Class: Arylcyclohexylamine[4]

A thorough understanding of its solubility and stability is paramount for ensuring experimental reproducibility, from preparing accurate stock solutions for in vitro assays to developing analytical methods for its detection.

Solubility Profile of PCPr (hydrochloride)

The solubility of a compound is a critical parameter that dictates its utility in various experimental contexts. PCPr (hydrochloride) exhibits a varied solubility profile, reflecting its amphiphilic chemical structure which contains both nonpolar (phenyl, cyclohexyl rings) and polar (amine hydrochloride) moieties.

Quantitative Solubility Data

The following table summarizes the approximate solubility of PCPr (hydrochloride) in several common laboratory solvents, based on available technical data.

| Solvent | Abbreviation | Type | Solubility (approx.) |

| Dimethylformamide | DMF | Polar Aprotic | ~500 mg/mL[2] |

| Ethanol | EtOH | Polar Protic | ~11 mg/mL[2] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | ~2 mg/mL[2] |

| Phosphate-Buffered Saline (pH 7.2) | PBS | Aqueous Buffer | ~1.6 mg/mL[2] |

Expert Insight: The exceptionally high solubility in DMF should be noted, making it a suitable solvent for preparing highly concentrated primary stock solutions.[2] Its moderate solubility in ethanol and lower solubility in DMSO and aqueous buffer are typical for hydrochloride salts of organic amines.[2] The solubility in PBS (1.6 mg/mL) is sufficient for most cell-based assays, which often require final concentrations in the micromolar range.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To ensure trustworthiness and provide a self-validating system, researchers can verify solubility in their specific solvent lots and conditions using the following standard protocol.

Objective: To determine the equilibrium solubility of PCPr (hydrochloride) in a given solvent at a specified temperature.

Materials:

-

PCPr (hydrochloride) solid

-

Selected solvent (e.g., Ethanol, PBS pH 7.2)

-

2 mL screw-cap vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for quantification

-

Calibrated pipettes and solvent-compatible syringe filters (0.22 µm)

Methodology:

-

Preparation: Add an excess amount of PCPr (hydrochloride) solid to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Dilution & Filtration: Immediately dilute the supernatant with the same solvent to a concentration within the linear range of your analytical method. Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Analyze the final diluted sample using a pre-validated HPLC method to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL by accounting for the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of PCPr (hydrochloride)

While specific, peer-reviewed stability data for PCPr (hydrochloride) is not widely published, its chemical structure as an amine hydrochloride allows for authoritative grounding in general chemical principles. The stability of such compounds is primarily influenced by pH, temperature, and light exposure.

Influence of pH

The hydrochloride salt form indicates that the amine group is protonated (-NH₂⁺-). This is the key to its stability in aqueous solutions.

-

Acidic to Neutral pH (pH < 7.5): In this range, the compound remains in its protonated, salt form. This form is generally more water-soluble and stable. For many amine hydrochlorides, optimal stability is found in a slightly acidic pH range (pH 4-6).[5]

-

Alkaline pH (pH > 8): As the pH increases, the amine will be deprotonated to its free base form. This free base may be less soluble, leading to precipitation, and can be more susceptible to oxidative or hydrolytic degradation.

Causality: Maintaining an acidic or neutral pH ensures the equilibrium favors the more stable protonated species, preventing potential degradation pathways that are more favorable for the neutral free base.

Influence of Temperature

As with most chemical compounds, elevated temperatures accelerate the rate of degradation.

-

Storage: For long-term stability of solid PCPr (hydrochloride), storage at controlled room temperature or refrigerated conditions (2-8°C) is advisable.[6]

-

Solution Stability: Stock solutions, particularly aqueous ones, should be stored frozen (-20°C or -80°C) to minimize degradation. Studies on other hydrochloride drugs show a significant increase in degradation rates with rising temperature.[5][7]

Influence of Light and Oxidation

-

Light: Compounds containing aromatic rings, like PCPr, can be susceptible to photodegradation. Therefore, both solid material and solutions should be stored in light-protecting containers, such as amber vials.

-

Oxidation: As a general precaution for amine-containing compounds, contact with strong oxidizing agents should be avoided.[8] While generally stable in air, preparing solutions in degassed solvents can be a consideration for long-term stability studies.

Caption: Key Factors Influencing PCPr (hydrochloride) Stability.

Practical Guidelines for Solution Preparation and Storage

Adherence to proper preparation and storage protocols is essential for mitigating compound degradation and ensuring the validity of experimental results.

Preparing Stock Solutions

Objective: To prepare accurate and stable stock solutions for experimental use.

General Protocol:

-

Equilibration: Allow the solid PCPr (hydrochloride) vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of solid in a clean, appropriate container.

-

Solvent Addition: Add the desired solvent (e.g., DMSO) to the solid. For a 10 mM stock solution from 1 mg of PCPr (HCl) (FW: 253.8), you would add 394 µL of solvent.

-

Calculation: (1 mg / 253.8 g/mol ) * (1 L / 10 mmol) = 0.000394 L = 394 µL

-

-

Dissolution: Vortex or sonicate gently until the solid is completely dissolved. For less soluble systems, slight warming (to 37°C) may aid dissolution, but the solution should be cooled to room temperature before use.

-

Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure.

Recommended Storage Conditions

-

Solid Material: Store at 2-8°C or controlled room temperature, protected from light and moisture.

-

Organic Stock Solutions (DMSO, Ethanol, DMF): Store at -20°C or -80°C for long-term stability (months to years).

-

Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh from an organic stock for each experiment. If storage is necessary, they should be filter-sterilized, aliquoted, and stored at -20°C for short periods (days to weeks), though their stability should be verified.

References

-

Wikipedia. (n.d.). PCPr. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). Procyclidine. Retrieved from National Institutes of Health. [Link]

-

U.S. Food and Drug Administration. (2003). KEMADRIN (procyclidine hydrochloride) 5 mg Scored Tablets. Retrieved from accessdata.fda.gov. [Link]

-

DBpedia. (n.d.). About: PCPr. Retrieved from DBpedia. [Link]

-

Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC, NIH. [Link]

-

U.S. Food and Drug Administration. (n.d.). Downloadables. Retrieved from FDA website. [Link]

-

Chowdhury, M. A., et al. (2007). Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution. PubMed. [Link]

-

Thevis, M., et al. (2022). A simple preparation protocol for shipping and storage of tissue sections for laser ablation-inductively coupled plasma-mass spectrometry imaging. PubMed Central. [Link]

-

Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from Wikipedia. [Link]

-

Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]

-

Oszczapowicz, I., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. [Link]

-

Alam, T., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. [Link]

-

ResearchGate. (2019). Can anybody help me to dissolve a chemical?. Retrieved from ResearchGate. [Link]

-

Cheméo. (n.d.). Benadryl (CAS 58-73-1). Retrieved from Cheméo. [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from ResearchGate. [Link]

-

AAPS Newsmagazine. (2024). Excipient Reactivity and Drug Stability in Formulations. Retrieved from AAPS Newsmagazine. [Link]

-

Botha, S. A., & Lotter, A. P. (2004). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. NIH. [Link]

-

Beckman Coulter. (n.d.). AMPure XP Beads Protocol for PCR Cleanup. Retrieved from Beckman Coulter. [Link]

-

University of Rochester Medical Center. (n.d.). By compound. Retrieved from University of Rochester Medical Center. [Link]

-

The North Carolina-Louisiana Prostate Cancer Project. (n.d.). core 2: protocol. Retrieved from University of North Carolina at Chapel Hill. [Link]

Sources

- 1. PCPr - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. About: PCPr [dbpedia.org]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Introduction: Situating a Novel Compound within a Notorious Chemical Class

An In-depth Technical Guide to the History and Discovery of N-propyl-1-phenylcyclohexanamine

N-propyl-1-phenylcyclohexanamine is a synthetic compound belonging to the arylcyclohexylamine class. This chemical family is significant in pharmacology and toxicology, primarily due to its most infamous member, phencyclidine (PCP). Arylcyclohexylamines are characterized by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine. N-propyl-1-phenylcyclohexanamine is a structural analog of PCP and its precursor, 1-phenylcyclohexylamine (PCA), distinguished by the N-propyl substitution on the amine group. This guide provides a comprehensive overview of its historical context, chemical synthesis, and inferred pharmacology, designed for researchers and drug development professionals.

Historical Context: The Legacy of Arylcyclohexylamines

The exploration of arylcyclohexylamines began long before their association with illicit use. The journey of this class provides the essential backdrop for understanding the emergence of derivatives like N-propyl-1-phenylcyclohexanamine.

-

Early Synthesis (1907): The first arylcyclohexylamine described in scientific literature was 1-phenylcyclohexan-1-amine (PCA), with its synthesis first published in 1907.[1]

-

The Anesthetic Era (1920s-1950s): Phencyclidine (PCP) was first synthesized in 1926.[1] However, its potential as a powerful anesthetic and analgesic agent was not investigated by the pharmaceutical industry until the 1950s. Parke-Davis intensively studied PCP and the related compound, ketamine, for their anesthetic properties.[1]

-

The Rise of Recreational Use (1970s): The dissociative, hallucinogenic, and euphoriant effects of PCP led to its diversion and widespread illicit use in the 1970s.[1] This notoriety prompted further investigation into its analogs and derivatives.

-

The Designer Drug Era: Following the legal scheduling of PCP and its immediate precursors, clandestine chemists began synthesizing novel, unscheduled analogs to circumvent regulations.[1] It is within this context of scientific and illicit exploration that compounds like N-propyl-1-phenylcyclohexanamine emerged, representing modifications to the core arylcyclohexylamine structure to potentially alter its effects, potency, and legal status.

Chemical Profile and Synthesis

The identity of N-propyl-1-phenylcyclohexanamine is defined by its specific molecular structure and properties. Its synthesis logically follows from its well-established precursors.

Chemical Properties Summary

| Property | Value | Source |

| IUPAC Name | 1-phenyl-N-propylcyclohexan-1-amine | [2] |

| Molecular Formula | C15H23N | [2] |

| CAS Number | 18949-81-0 | [2] |

| Molecular Weight | 217.35 g/mol | [3] |

| SMILES | C1(c2ccccc2)(NCCC)CCCCC1 | [2] |

| InChI Key | KHXNTQRMMGXPQW-UHFFFAOYSA-N | [2] |

Synthetic Pathway

The synthesis of N-propyl-1-phenylcyclohexanamine is most efficiently achieved via the N-alkylation of its primary amine precursor, 1-phenylcyclohexylamine (PCA).

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Phenylcyclohexylamine (PCA) Precursor This crucial intermediate can be synthesized through several established methods.[4] One common laboratory-scale method involves a reductive amination reaction.

-

Reaction: Condensation of cyclohexanone with aniline to form an intermediate Schiff base (imine), followed by in-situ reduction.

-

Methodology:

-

Dissolve cyclohexanone and an equimolar amount of aniline in a suitable solvent such as toluene or ethanol.

-

Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove the water formed during imine formation, driving the reaction to completion.

-

Once imine formation is complete, cool the reaction mixture.

-

Introduce a reducing agent, such as sodium borohydride (NaBH₄), in a portion-wise manner to reduce the imine to the secondary amine, 1-phenylcyclohexylamine.

-

Quench the reaction carefully with water and perform a standard acid-base extraction to isolate the amine product.

-

Purify the resulting PCA via distillation or recrystallization of its salt form.

-

Step 2: N-Propylation of 1-Phenylcyclohexylamine This step involves a standard nucleophilic substitution reaction to add the propyl group to the nitrogen atom.

-

Reaction: Alkylation of the primary amine group of PCA using a propyl halide.

-

Methodology:

-

Dissolve the synthesized 1-phenylcyclohexylamine in a polar aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to act as a proton scavenger.

-

Add at least one molar equivalent of a propylating agent (e.g., 1-bromopropane or 1-iodopropane) to the mixture.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction, filter out the base, and remove the solvent under reduced pressure.

-

Purify the crude N-propyl-1-phenylcyclohexanamine using column chromatography or distillation to yield the final product.

-

Inferred Pharmacology and Mechanism of Action

Direct pharmacological studies on N-propyl-1-phenylcyclohexanamine are not widely available in peer-reviewed literature. However, its mechanism of action can be reliably inferred from its structural similarity to other well-characterized arylcyclohexylamines.

-

Primary Target: NMDA Receptor: The hallmark of arylcyclohexylamines like PCP and ketamine is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This antagonism blocks the flow of ions through the receptor's channel, disrupting glutamatergic neurotransmission and leading to the characteristic dissociative, anesthetic, and hallucinogenic effects. It is highly probable that N-propyl-1-phenylcyclohexanamine shares this primary mechanism.

-

Modulation of Monoamine Transporters: Many arylcyclohexylamines also interact with monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[4] The specific N-alkyl substituent can significantly influence this activity. For instance, research on related compounds has shown that N-alkylation can produce potent triple reuptake inhibitors with potential antidepressant applications.[5] The N-propyl group likely modulates the affinity and selectivity for these transporters compared to PCP (which has a piperidine ring) or other N-alkylated analogs. This modulation would influence the stimulant and euphoric properties of the compound.

Legal Status and Public Safety

N-propyl-1-phenylcyclohexanamine is not explicitly scheduled under the Controlled Substances Act (CSA) in the United States. However, its legal status is subject to interpretation under federal analog laws.

-

Controlled Substance Analogue Act: The Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in that schedule, provided it is intended for human consumption.[6] Given that N-propyl-1-phenylcyclohexanamine is structurally and pharmacologically similar to PCP (Schedule II), it would likely be prosecuted as a controlled substance analog.

-

Precursor Chemical Control: The immediate precursor, 1-phenylcyclohexylamine (PCA), is a DEA Schedule II controlled substance, which heavily regulates its synthesis and distribution.[7] This control of the key precursor is a primary method for limiting the clandestine production of its derivatives.

The emergence of such compounds poses a public health risk, as their pharmacology and toxicology are not formally studied before they appear on the illicit market, leading to unpredictable effects and potential for harm.

Conclusion

N-propyl-1-phenylcyclohexanamine represents a logical extension of the chemical exploration of the arylcyclohexylamine class. Born from a lineage that includes the anesthetic PCP, its history is intertwined with both pharmaceutical research and the rise of designer drugs. While its synthesis follows established principles of amine chemistry, its precise pharmacological profile remains uncharacterized in public scientific literature, though it is expected to function primarily as an NMDA receptor antagonist. Its legal status as a controlled substance analog highlights the ongoing challenge of regulating novel psychoactive substances. For researchers, compounds like this serve as valuable tools for probing the structure-activity relationships of NMDA receptor antagonists and monoamine reuptake inhibitors.

References

-

FDA Global Substance Registration System. (n.d.). N-PROPYL-1-PHENYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). N-(Isopropyl)-1-phenylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Propylcyclohexanamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N-methyl propyl amine. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1-phenylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-N-propylcyclopentan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Propyl-1-hexamine. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine. Retrieved from [Link]

Sources

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. N-PROPYL-1-PHENYLCYCLOHEXYLAMINE [drugfuture.com]

- 3. N-(Isopropyl)-1-phenylcyclohexylamine | C15H23N | CID 599872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 7. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Forensic Identification of N-propyl-1-phenylcyclohexylamine (PCPr) in Seized Drug Samples

Abstract: The emergence of novel psychoactive substances (NPS) presents an ongoing challenge to forensic laboratories, requiring the continuous development and validation of robust analytical methodologies. N-propyl-1-phenylcyclohexylamine (PCPr), an arylcyclohexylamine and analog of phencyclidine (PCP), has been identified as a designer drug in seized materials.[1][2] This guide provides an in-depth technical framework for the forensic identification of PCPr, designed for researchers, forensic chemists, and drug development professionals. It outlines a comprehensive analytical workflow, from preliminary testing to confirmatory identification, grounded in the principles of scientific integrity and adherence to established forensic standards.

Introduction: The Challenge of PCPr

N-propyl-1-phenylcyclohexylamine (PCPr) is a dissociative anesthetic with hallucinogenic and stimulant properties.[1][2] As an analog of PCP, it falls into a class of compounds that pose a significant risk to public health. The clandestine nature of NPS production often results in mixtures of varied purity, containing isomers, byproducts, and adulterants, which complicates their identification.[3]

The core objective of the forensic chemist is the unambiguous identification of the controlled substance. This requires a multi-technique approach, as advocated by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), to ensure the scientific validity of the findings and to preclude false positives.[4][5] This guide details a self-validating analytical system designed to provide the highest degree of confidence in the identification of PCPr.

Physicochemical Properties

A foundational understanding of PCPr's properties is crucial for selecting appropriate analytical techniques and sample preparation procedures.

| Property | Value | Source |

| IUPAC Name | 1-phenyl-N-propylcyclohexanamine | [1] |

| Chemical Formula | C₁₅H₂₃N | [1] |

| Molar Mass | 217.356 g/mol | [1] |

| CAS Number | 18949-81-0 | [1][6] |

| Form (HCl salt) | Crystalline solid | [7] |

| Solubility (HCl salt) | Soluble in DMF, Ethanol, PBS (pH 7.2); Sparingly in DMSO | [7] |

A Structured Analytical Workflow

The reliable identification of PCPr hinges on a logical progression from presumptive screening to definitive structural confirmation. The workflow described herein is designed to maximize efficiency while adhering to rigorous scientific standards, incorporating multiple uncorrelated techniques as required by SWGDRUG guidelines.[4][8]

Caption: Figure 1: General Forensic Workflow for PCPr Identification

Methodologies and Protocols

Presumptive Testing: A Preliminary Indication

Color tests are Category C techniques that can provide a rapid, albeit non-specific, indication of the presence of a drug class.[4][9] For arylcyclohexylamines like PCPr, the Marquis reagent may yield a color change.

Causality: The utility of a color test is not for identification but for risk assessment and analytical prioritization. A positive result, while not conclusive, justifies moving forward with more resource-intensive confirmatory testing. A negative result can be useful for ruling out certain drug classes.[4]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to isolate the analyte of interest from the sample matrix (excipients, adulterants) in a form suitable for instrumental analysis.

Protocol: General Solvent Extraction

-

Accurately weigh approximately 10 mg of the homogenized seized powder into a 15 mL centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 2 minutes to ensure complete dissolution of the analyte.

-

Centrifuge at 3000 rpm for 5 minutes to pelletize insoluble cutting agents.

-

Carefully transfer the supernatant to a clean vial.

-

Dilute an aliquot of the supernatant with an appropriate solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL for GC-MS and LC-MS analysis. A more concentrated sample may be required for FTIR and NMR.

Trustworthiness: This protocol's validity is established by processing a method blank (solvent only) and a positive control (a certified reference material of PCPr) in parallel with the unknown sample. This ensures that no cross-contamination has occurred and that the extraction procedure is effective for the target analyte.[8]

Confirmatory Analysis: The Gold Standard

Confirmation requires the use of highly discriminating techniques. SWGDRUG classifies Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as Category A techniques due to their high specificity.[4][9] An analytical scheme must incorporate at least one Category A technique combined with another method.[4]

GC-MS is a cornerstone of forensic drug analysis, combining the powerful separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.[10] It is considered a "gold standard" for forensic substance identification.[10]

Expertise: The choice of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is based on the chemical nature of PCPr, promoting good chromatographic peak shape and separation from potential matrix interferences.[3][10] Thermal degradation is a potential issue in GC-MS; however, arylcyclohexylamines are generally stable under typical GC conditions.[3][10]

Protocol: GC-MS Analysis of PCPr

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.[11]

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

-

Injector: 250°C, Split mode (e.g., 20:1).

-

Oven Program: Initial 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 m/z.

Data Interpretation: The identity of PCPr is confirmed by comparing the retention time and the resulting mass spectrum with that of a certified reference material analyzed under the identical conditions.[5][8] The mass spectrum of PCPr will exhibit characteristic fragmentation patterns.

Caption: Figure 2: Postulated EI Fragmentation of PCPr

LC-MS is a complementary technique to GC-MS, particularly useful for analyzing compounds that are not volatile or are thermally labile.[12][13] By using tandem mass spectrometry (MS/MS), specificity and sensitivity are greatly enhanced.[13]

Expertise: Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules like PCPr, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.[13] The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides an exceptionally high degree of selectivity, minimizing matrix interference.[14]

Protocol: LC-MS/MS Analysis of PCPr

-

Instrument: HPLC system coupled to a tandem mass spectrometer.[15]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Monitor at least two transitions for PCPr (e.g., Q1: 218.2 -> Q3: 175.1; Q1: 218.2 -> Q3: 91.1). Note: These transitions are predictive and must be optimized using a reference standard.

Data Interpretation: Confirmation requires the sample peak to have the same retention time and the same ratio of quantifier/qualifier ion transitions as a certified reference standard analyzed under the same conditions.[16]

FTIR is a powerful, non-destructive Category A technique that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[17][18]

Expertise: Attenuated Total Reflectance (ATR) is a common sampling technique in forensic labs as it requires minimal sample preparation.[19] The resulting spectrum is highly specific and can be compared against a library of known standards.[17]

Protocol: FTIR-ATR Analysis of PCPr

-

Ensure the ATR crystal (typically diamond) is clean by taking a background spectrum.

-

Place a small amount of the solid sample (or a dried aliquot of the extract) onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[19]

-

Compare the resulting spectrum to a spectrum of a PCPr reference standard.

Data Interpretation: The IR spectrum of PCPr will show characteristic absorptions corresponding to its functional groups, including C-H stretching (aliphatic and aromatic), C-N stretching, and C=C stretching of the aromatic ring.[20] A match with the reference standard spectrum provides strong evidence of identity.

NMR is arguably the most powerful analytical technique for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in a molecule.[21][22] It is a Category A technique.[4][9]

Expertise: While highly definitive, NMR is less common in routine forensic casework due to higher cost, lower sensitivity, and more complex data interpretation compared to MS. However, for novel or uncharacterized substances, NMR is indispensable.[14][23] A ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity, while a ¹³C NMR spectrum reveals the number of different carbon environments.[24]

System Validation and Reporting

Trustworthiness: An analytical scheme is only as reliable as its validation. Every protocol must be validated to demonstrate its fitness for purpose.[5] This includes establishing parameters such as specificity, limit of detection, and robustness. The use of certified reference materials (CRMs) is critical for demonstrating the validity of qualitative test results.[5] The identity of a CRM should be verified prior to its first use.[5]

Conclusion

The forensic identification of PCPr in seized samples requires a systematic and scientifically rigorous approach. By leveraging a multi-technique workflow that incorporates both highly sensitive screening methods like GC-MS and LC-MS/MS with definitive structural elucidation techniques like FTIR and NMR, the forensic scientist can achieve an unambiguous identification. Adherence to established guidelines, such as those from SWGDRUG, and a commitment to robust quality assurance practices, including the use of certified reference materials, are paramount to ensuring that the results are scientifically sound and defensible.

References

-

PCPr - Wikipedia. [Link]

-

Forensic Analysis of Drugs. Spectra Analysis. [Link]

-

PART III B Methods of Analysis/Drug Identification. SWGDRUG.org. [Link]

-

Criteria for Identification of Synthetic Drugs. SWGDRUG.org. [Link]

-

Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. PubMed. [Link]

-

SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. SWGDRUG.org. [Link]

-

Methods of Analysis/Drug Identification. Office of Justice Programs. [Link]

-

Spectroscopic and Chromatographic Studies of PCP and Analogues. ProQuest. [Link]

-

About: PCPr. DBpedia. [Link]

-

Using NMR spectroscopy to investigate the role played by copper in prion diseases. PMC. [Link]

-

Using NMR spectroscopy to investigate the role played by copper in prion diseases. Europe PMC. [Link]

-

(PDF) Combining Gas Chromatography-Mass Spectrometry and Principal Component Analysis to Facilitate Complete Detection and Identification of Ignitable Liquids. ResearchGate. [Link]

-

Downloadables. Food and Drug Administration. [Link]

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

-

Liquid chromatography–mass spectrometry - Wikipedia. [Link]

-

Gas chromatography–mass spectrometry - Wikipedia. [Link]

-

Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. ResearchGate. [Link]

-

Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC. [Link]

-

Phencyclidine - Wikipedia. [Link]

-